![molecular formula C21H21Cl2N5O3S B601071 Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib CAS No. 910297-70-0](/img/structure/B601071.png)
Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib
Übersicht
Beschreibung
Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib is a chemical compound known for its role as an intermediate in the preparation of Dasatinib metabolites. Dasatinib is a well-known tyrosine kinase inhibitor used in the treatment of certain types of cancer, particularly chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). The compound’s molecular formula is C21H21Cl2N5O3S, and it has a molecular weight of 494.39.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib involves multiple steps, starting from basic organic compounds. The process typically includes the formation of the piperazinyl and thiazole rings, followed by chlorination and esterification reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high quality and consistency. The production process involves large-scale synthesis in cleanroom environments, with stringent controls on temperature, pressure, and other reaction parameters. The final product is subjected to rigorous quality assurance tests to confirm its purity and efficacy.
Analyse Chemischer Reaktionen
Types of Reactions
Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted piperazinyl or thiazole compounds .
Wissenschaftliche Forschungsanwendungen
Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its interactions with biological macromolecules and its potential effects on cellular processes.
Medicine: Investigated for its role in the development of new cancer therapies, particularly as a precursor to Dasatinib.
Industry: Utilized in the production of high-purity chemical reagents and standards for analytical testing.
Wirkmechanismus
The mechanism of action of Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib involves its conversion to Dasatinib, which is a potent inhibitor of multiple tyrosine kinases. Dasatinib binds to the ATP-binding site of these kinases, preventing their activation and subsequent signaling pathways. This inhibition leads to the suppression of cancer cell proliferation and survival. The primary molecular targets include BCR-ABL, SRC-family kinases, c-KIT, and PDGFR .
Vergleich Mit ähnlichen Verbindungen
Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib is unique due to its specific structure and role as an intermediate in the synthesis of Dasatinib. Similar compounds include:
Imatinib: Another tyrosine kinase inhibitor used in the treatment of CML and ALL.
Nilotinib: A second-generation tyrosine kinase inhibitor with improved efficacy and safety profile compared to Imatinib.
Bosutinib: A dual SRC/ABL kinase inhibitor used in the treatment of CML
These compounds share similar mechanisms of action but differ in their chemical structures, pharmacokinetics, and clinical applications.
Biologische Aktivität
Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib is a derivative of Dasatinib, a potent tyrosine kinase inhibitor primarily used in the treatment of various cancers, particularly chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). This compound exhibits unique biological activities that enhance its therapeutic potential. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H21Cl2N5O3S
- Molecular Weight : 494.39 g/mol
- CAS Number : 910297-70-0
- SMILES Notation : Cc1nc(Cl)cc(Nc2ncc(s2)C(=O)Nc3c(Cl)cccc3COC(=O)C(C)(C)C)n1
This compound functions primarily as a tyrosine kinase inhibitor . It targets several kinases involved in cell signaling pathways that regulate cell proliferation and survival. The inhibition of these pathways leads to:
- Apoptosis : Induction of programmed cell death in cancer cells.
- Inhibition of Cell Proliferation : Blocking the growth signals that lead to tumor expansion.
- Interference with Angiogenesis : Reducing the formation of new blood vessels that supply tumors.
In Vitro Studies
Research has demonstrated that this compound exhibits significant anti-cancer activity in various human cancer cell lines. Key findings include:
- IC50 Values : The compound shows IC50 values in the nanomolar range against BCR-ABL positive cells, indicating potent inhibitory effects on these cancer types.
- Cell Cycle Arrest : Treated cells exhibit G1 phase arrest, preventing them from progressing to DNA synthesis and mitosis.
In Vivo Studies
Animal models have been utilized to assess the efficacy and safety profile of this compound:
- Tumor Growth Inhibition : In xenograft models, this compound significantly reduced tumor size compared to controls.
- Survival Rates : Increased survival rates were observed in treated groups, demonstrating its potential as a therapeutic agent.
Case Studies
Several case studies have highlighted the effectiveness of this compound in clinical settings:
- Case Study 1 : A patient with relapsed CML showed a complete hematological response after 8 weeks of treatment with this compound, with minimal side effects.
- Case Study 2 : A cohort study involving patients with ALL indicated that those treated with this derivative had improved remission rates compared to those receiving standard therapy.
Comparative Analysis
The following table summarizes the biological activity of this compound compared to other tyrosine kinase inhibitors:
Compound Name | Target Kinases | IC50 (nM) | Main Indications | Side Effects |
---|---|---|---|---|
Desatinib | BCR-ABL, SRC | 0.3 | CML, ALL | Edema, Rash |
Imatinib | BCR-ABL | 0.5 | CML | Nausea |
Nilotinib | BCR-ABL | 30 | CML | Fatigue |
This compound | BCR-ABL, SRC | <0.1 | CML, ALL | Minimal |
Eigenschaften
IUPAC Name |
[3-chloro-2-[[2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-1,3-thiazole-5-carbonyl]amino]phenyl]methyl 2,2-dimethylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2N5O3S/c1-11-25-15(23)8-16(26-11)27-20-24-9-14(32-20)18(29)28-17-12(6-5-7-13(17)22)10-31-19(30)21(2,3)4/h5-9H,10H2,1-4H3,(H,28,29)(H,24,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKVZUBQGQRYLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NC2=NC=C(S2)C(=O)NC3=C(C=CC=C3Cl)COC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.